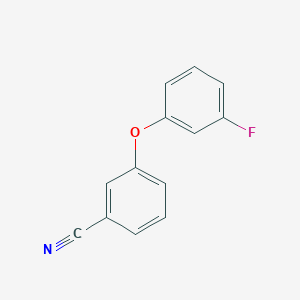

3-(3-Fluorophenoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKLQDCPVNWOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 3 3 Fluorophenoxy Benzonitrile

Reactivity of the Nitrile Functionality in the Context of the Aryl Ether Moiety

The nitrile group (C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org This inherent reactivity is modulated by the presence of the bulky and electron-influencing 3-fluorophenoxy substituent.

The carbon atom of the nitrile group in 3-(3-Fluorophenoxy)benzonitrile (B6239117) is electrophilic, a characteristic that allows for various nucleophilic addition reactions. libretexts.org This reactivity is analogous to that of a carbonyl carbon. openstax.org Nucleophiles attack the electrophilic carbon, leading to the formation of an intermediate imine anion. libretexts.orgopenstax.org

Common nucleophilic additions applicable to the nitrile group include:

Hydride Addition: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can add a hydride ion to the nitrile carbon. libretexts.orgopenstax.org

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can attack the nitrile carbon to form new carbon-carbon bonds, leading to ketones after hydrolysis. openstax.orglibretexts.org

These reactions proceed via the formation of an intermediate imine anion, which can be subsequently protonated or undergo further reaction. libretexts.org

Table 1: Potential Nucleophilic Addition Reactions at the Nitrile Group

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Hydride (H⁻) | LiAlH₄ | Imine anion | 3-(3-Fluorophenoxy)benzylamine |

The nitrile functionality of this compound serves as a versatile precursor for the synthesis of other important functional groups, notably carboxylic acids and primary amines.

Transformation to Carboxylic Acids: The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions, typically requiring heat. openstax.orglibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 3-(3-fluorophenoxy)benzoic acid, and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate. weebly.com The reaction yields the carboxylate salt, in this case, sodium 3-(3-fluorophenoxy)benzoate. Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.orgweebly.com

Transformation to Amines: The reduction of the nitrile group provides a direct route to primary amines.

Reduction: Treatment with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a suitable solvent reduces the nitrile to a primary amine, yielding 3-(3-fluorophenoxy)benzylamine. libretexts.orgopenstax.org The reaction involves the addition of two hydride equivalents to the nitrile carbon. libretexts.org

Table 2: Conditions for Nitrile Group Transformations

| Target Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Carboxylic Acid | H₂O, H₂SO₄ (dil.), heat | 3-(3-Fluorophenoxy)benzoic acid |

| Carboxylate Salt / Carboxylic Acid | 1. NaOH (aq), heat; 2. H₃O⁺ | 1. Sodium 3-(3-fluorophenoxy)benzoate; 2. 3-(3-Fluorophenoxy)benzoic acid |

Electronic and Steric Influence of the Fluorophenoxy Group on Aromatic Reactivity

The reactivity of the two aromatic rings in this compound towards electrophilic substitution is dictated by the electronic properties of the nitrile, ether, and fluoro substituents.

The directing effects of the substituents determine the position of attack for incoming electrophiles.

Benzonitrile (B105546) Ring: This ring contains two substituents: the nitrile group (-CN) and the 3-fluorophenoxy group (-OArF).

The nitrile group is a powerful electron-withdrawing group and a meta-director. libretexts.org

The ether oxygen is an electron-donating group and a strong ortho-, para-director. libretexts.org

The substitution pattern on this ring will be a result of the competing effects of these two groups. The positions ortho and para to the strongly activating ether group (positions 2, 4, and 6) are favored, while the position meta to the deactivating nitrile group (position 5) is also a possibility. The outcome often depends on the specific reaction conditions and the nature of the electrophile. libretexts.org

Phenoxy Ring: This ring contains the ether linkage and a fluorine atom.

The ether linkage acts as an activating, ortho-, para-director.

The fluorine atom is an electron-withdrawing but ortho-, para-directing halogen. libretexts.org

Therefore, electrophilic attack will be directed to the positions ortho and para to both the fluorine and the ether oxygen. The most likely positions for substitution are C2' and C6' (ortho to the ether, meta to the fluorine) and C4' (para to the ether, ortho to the fluorine).

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org It utilizes a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In this compound, several groups could potentially act as DMGs:

The ether oxygen is a moderate DMG. organic-chemistry.org

The nitrile group is considered a strong DMG. organic-chemistry.org

This suggests that DoM could be a viable strategy for selectively introducing electrophiles at specific positions. For example, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it might be possible to achieve lithiation ortho to the nitrile group (at C2) or ortho to the ether linkage (at C2 or C4). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

Stability and Cleavage Reactions of the Aryl Ether Linkage

The diaryl ether bond (C-O-C) is generally strong and requires significant energy to break. Its stability in this compound is influenced by the electronic nature of the attached aromatic rings. The presence of an electron-withdrawing nitrile group can affect the bond's susceptibility to cleavage.

Cleavage of aryl ether linkages typically requires harsh reaction conditions or specialized catalytic systems, often developed in the context of lignin (B12514952) depolymerization, which is rich in aryl ether bonds. rsc.orgnih.gov

Reductive Cleavage: Catalytic hydrogenolysis, using transition metal catalysts (e.g., Co, Ni, Pd) in combination with a hydrogen source, can cleave the C-O bond. nih.gov

Lewis Acid-Promoted Cleavage: Lewis acids can activate the ether oxygen, facilitating nucleophilic attack and bond cleavage. rsc.orgnih.gov

Harsh Conditions: Strong acids like HBr or HI at high temperatures can also cleave aryl ethers, although this method may lack selectivity and can lead to decomposition.

The cleavage of the ether bond in this compound would result in the formation of 3-cyanophenol (B46033) and fluorobenzene (B45895) derivatives, depending on the specific bond that is broken (Ar-O or Ar'-O).

Advanced Spectroscopic Characterization and Structural Analysis of 3 3 Fluorophenoxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for delineating the molecular structure of 3-(3-fluorophenoxy)benzonitrile (B6239117). The chemical shifts, signal multiplicities, and coupling constants observed in the spectra provide a detailed map of the proton and carbon environments within the molecule.

In the ¹H NMR spectrum, recorded in a solvent like deuterochloroform (CDCl₃), the aromatic protons exhibit distinct signals in the downfield region, typically between 7.0 and 7.8 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the nitrile (-CN), ether (-O-), and fluorine (-F) substituents on the two aromatic rings. The protons on the benzonitrile (B105546) ring and the fluorophenoxy ring can be assigned based on their multiplicity (singlet, doublet, triplet, etc.) and the magnitude of the proton-proton (H-H) and proton-fluorine (H-F) coupling constants.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon atom of the nitrile group appears significantly downfield, a characteristic feature for this functional group. The carbons directly bonded to the electronegative oxygen and fluorine atoms also show predictable shifts. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic portions of this molecule.

Table 1: Representative NMR Data for this compound

| Nucleus | Technique | Observed Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H | 400 MHz, CDCl₃ | Aromatic region (approx. 7.0-7.8 ppm), complex multiplet patterns. |

| ¹³C | 100 MHz, CDCl₃ | Nitrile carbon (approx. 118 ppm), aromatic carbons (approx. 110-160 ppm). rsc.org |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is crucial for identifying the characteristic functional groups present in this compound. These methods probe the vibrational modes of the molecule, with each functional group displaying absorption or scattering peaks at specific frequencies. nih.gov

The most prominent and diagnostically significant peak in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically appearing in the range of 2220-2240 cm⁻¹. The presence of the diaryl ether linkage is confirmed by the characteristic C-O-C asymmetric stretching vibrations, which are usually observed in the 1200-1250 cm⁻¹ region. The C-F bond of the fluorophenoxy ring also gives rise to a strong absorption band, generally found between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are visible above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Diaryl Ether (Ar-O-Ar) | Asymmetric Stretch | 1200 - 1250 | Strong |

| Fluoroaromatic (Ar-F) | C-F Stretch | 1100 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. whitman.edu The molecular formula of the compound is C₁₃H₈FNO, which corresponds to a monoisotopic mass of approximately 213.06 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 213. This peak provides direct confirmation of the compound's molecular weight. sigmaaldrich.com The stability of the aromatic rings generally results in a prominent molecular ion peak. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. Cleavage of the ether bond is a common fragmentation pathway for diaryl ethers. miamioh.edu This can lead to the formation of characteristic fragment ions. For instance, cleavage could result in ions corresponding to the fluorophenoxy radical cation or the benzonitrile radical cation, and their subsequent fragmentation products. The loss of small neutral molecules, such as CO or HCN, from fragment ions can also be observed. nih.gov Analysis of these fragmentation pathways helps to piece together the molecular structure, confirming the connectivity of the two aromatic rings through the ether linkage.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₁₃H₈FNO]⁺˙ | 213.06 | Molecular Ion (M⁺˙) |

| [M+H]⁺ | 214.07 | Protonated Molecule uni.lu |

| [M+Na]⁺ | 236.05 | Sodium Adduct uni.lu |

X-ray Crystallography for Solid-State Structural Insights and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. units.it For a related compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, single-crystal X-ray diffraction analysis revealed detailed structural parameters. nih.gov Although this is not the exact molecule, the study of similar structures provides valuable insights into the likely conformation and packing of this compound.

In the solid state, the molecule is expected to adopt a bent conformation, with a specific dihedral angle between the planes of the two aromatic rings. nih.gov This angle is a result of the rotational freedom around the C-O-C ether linkage. The analysis would also reveal precise bond lengths and bond angles for the entire molecule.

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that govern the crystal packing. While this compound lacks strong hydrogen bond donors, it can participate in weaker intermolecular interactions. These may include dipole-dipole interactions involving the polar nitrile group, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. C-H···N and C-H···F hydrogen bonds might also play a role in stabilizing the crystal lattice. Understanding these interactions is crucial as they can influence the material's physical properties, such as its melting point and solubility.

Theoretical and computational chemistry offers a powerful lens for understanding the intricate properties of molecules at the atomic level. For this compound, a compound with potential applications stemming from its unique electronic and structural characteristics, these methods provide invaluable insights that complement experimental studies. This article delves into the theoretical and computational investigations of this compound, focusing on its electronic structure, conformational dynamics, and related molecular properties.

Derivatization Strategies and Synthetic Utility of 3 3 Fluorophenoxy Benzonitrile

Functionalization of the Fluorophenoxy Moiety

The fluorophenoxy group in 3-(3-Fluorophenoxy)benzonitrile (B6239117) offers sites for electrophilic aromatic substitution, although the presence of the deactivating fluorine atom and the ether linkage influences the regioselectivity of these reactions. The fluorine atom, being an ortho-, para-director but deactivating, and the phenoxy group, also an ortho-, para-director, guide incoming electrophiles to specific positions on the aromatic ring. libretexts.orglibretexts.org The interplay of these directing effects can be exploited to introduce additional functional groups.

Common electrophilic substitution reactions that could be applied to the fluorophenoxy ring include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at positions ortho or para to the phenoxy group, with the precise location influenced by steric hindrance and the electronic effects of the fluorine atom. byjus.com

Furthermore, nucleophilic aromatic substitution (SNAr) presents another strategy, particularly for replacing the fluorine atom. masterorganicchemistry.comlibretexts.orgyoutube.comrsc.org This reaction is typically facilitated by strong electron-withdrawing groups on the aromatic ring, which is not the case here. However, under forcing conditions or with the use of potent nucleophiles, the fluorine atom could potentially be displaced by other functional groups like amines, alkoxides, or thiolates. beilstein-journals.org

Selective Transformations of the Nitrile Group

The nitrile group (-C≡N) of this compound is a highly versatile functional group that can undergo a wide array of transformations to yield various other functionalities. These reactions significantly expand the synthetic utility of the parent molecule.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemguide.co.ukchemistrysteps.comyoutube.commasterorganicchemistry.com Heating this compound with an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide, will convert the nitrile to 3-(3-Fluorophenoxy)benzoic acid. weebly.com This transformation is valuable for introducing a carboxylic acid functionality, which can then participate in further reactions like esterification or amidation.

Reduction: The nitrile group can be reduced to a primary amine, 3-(3-Fluorophenoxy)benzylamine. nih.govorganic-chemistry.orggoogle.comresearchgate.net Powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed for this purpose. This conversion is significant for incorporating the molecule into structures requiring an amino group, such as in the synthesis of certain pharmaceuticals or polyamides.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A notable example is the synthesis of tetrazoles by reacting the nitrile with an azide, such as sodium azide, often in the presence of a catalyst. nih.govorganic-chemistry.orguchicago.edunih.govumich.edumdpi.comicm.edu.plresearchgate.net This reaction would convert this compound into 5-(3-(3-Fluorophenoxy)phenyl)tetrazole, a structure that can have applications in medicinal chemistry and materials science.

| Starting Material | Reagents and Conditions | Product |

| This compound | H3O+, Δ or OH-, H2O, Δ | 3-(3-Fluorophenoxy)benzoic acid |

| This compound | 1. LiAlH4, Et2O; 2. H2O | 3-(3-Fluorophenoxy)benzylamine |

| This compound | NaN3, Catalyst, Δ | 5-(3-(3-Fluorophenoxy)phenyl)tetrazole |

This compound as a Versatile Building Block for Complex Molecular Architectures

The dual functionality of this compound makes it an attractive monomer for the synthesis of oligomers and polymers. The ether linkage is characteristic of poly(arylene ether)s, a class of high-performance thermoplastics known for their thermal stability and mechanical strength.

Incorporation into Oligomeric Structures

Oligomers of defined length can be synthesized from this compound through step-growth polymerization techniques. By carefully controlling the stoichiometry of the monomers, oligomers with specific end-groups can be obtained. For instance, reacting this compound with a bisphenol in a nucleophilic aromatic substitution reaction can lead to the formation of poly(arylene ether nitrile) oligomers. researchgate.net The nitrile groups within the oligomer backbone can be further modified to tune the properties of the material.

Precursors for Polymer Synthesis

This compound can serve as a monomer in polycondensation reactions to produce high molecular weight poly(arylene ether nitrile)s (PAENs). researchgate.net These polymers combine the desirable properties of poly(arylene ether)s with the reactivity of the nitrile group. The synthesis typically involves the nucleophilic substitution reaction between a dihalo-monomer and a bisphenol in the presence of a base. While this compound itself is not a dihalo-monomer, it can be chemically modified to be suitable for such polymerizations. For example, further halogenation of the aromatic rings would provide the necessary reactive sites.

The resulting PAENs can exhibit high glass transition temperatures and excellent thermal stability. The nitrile side groups can be used to crosslink the polymer chains, further enhancing their mechanical properties and solvent resistance. This is often achieved by heating the polymer to induce trimerization of the nitrile groups into triazine rings.

| Polymer Type | Monomers | Polymerization Method | Key Polymer Properties |

| Poly(arylene ether nitrile) | Dihalo-monomer, Bisphenol (potentially derived from this compound) | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance, modifiable nitrile groups |

Applications of 3 3 Fluorophenoxy Benzonitrile and Its Derivatives in Advanced Materials Science

Development of High-Performance Polymeric Materials

The integration of the 3-(3-fluorophenoxy)benzonitrile (B6239117) moiety into polymer backbones gives rise to materials with enhanced performance characteristics suitable for demanding environments.

Poly(aryl ether nitrile)s (PAENs) are a class of high-performance amorphous thermoplastics known for their excellent thermal stability and mechanical strength. The synthesis of PAENs incorporating the this compound structure typically proceeds via nucleophilic aromatic substitution polycondensation. In this process, a dihydroxy monomer, such as a bisphenol, reacts with an activated dihalide or dinitro monomer.

Derivatives of this compound can be designed to act as the key monomer in these reactions. For instance, by creating a bis(phenoxy)benzonitrile monomer, it can be polymerized with an activated aromatic dihalide. The presence of the nitrile group enhances the polymer's strength and solvent resistance, while the ether linkages provide flexibility and processability. Researchers have successfully synthesized various PAEN random copolymers, demonstrating that by adjusting the monomer ratios, properties such as the glass transition temperature (Tg) and mechanical performance can be precisely controlled. researchgate.net The resulting polymers often exhibit high glass transition temperatures (over 210°C) and decomposition temperatures (T_d5% over 520°C), making them suitable for applications in electronics and high-temperature resistant fields. researchgate.net

Polyimides and polyamides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. Incorporating ether-linked benzonitrile (B105546) moieties, such as those derived from this compound, into these polymer backbones is a strategy to impart additional functionalities. researchgate.netdntb.gov.ua The flexible ether linkage can improve the processability and solubility of otherwise rigid polyimide chains, a significant advantage in manufacturing. researchgate.net

The introduction of fluorine into polymer structures, a key feature of this compound, has a profound impact on their properties. researchgate.net Fluorination is a widely used strategy for enhancing the performance of advanced polymers. researchgate.netmdpi.com

Mechanical Properties: The incorporation of fluorine can enhance mechanical strength. For example, studies on fluorinated waterborne polyurethanes have shown that the presence of fluorocarbon chains can significantly improve tensile strength and elongation at break. mdpi.com Blending high- and low-molecular-weight poly(arylene ether nitrile)s has also been shown to dramatically improve thermal and mechanical properties, with tensile strengths reaching up to 104.8 MPa. researchgate.net

Hydrophobicity: Fluorine's electronegativity and low surface energy impart hydrophobic (water-repellent) characteristics to the polymer surface. This is critical for applications in humid environments or where moisture resistance is required. mdpi.com

Solubility and Processability: The presence of fluorine, particularly bulky groups like trifluoromethyl (-CF3), can disrupt polymer chain packing, leading to increased solubility in organic solvents and better processability. researchgate.net

| Property | Impact of Fluorine Incorporation | Underlying Reason | Reference |

|---|---|---|---|

| Thermal Stability | Increased decomposition temperature | High C-F bond energy | researchgate.net |

| Mechanical Strength | Generally improved tensile strength | Enhanced intermolecular interactions | mdpi.com |

| Dielectric Constant | Lowered | High electronegativity and low polarizability of fluorine | researchgate.netrsc.orgnasa.gov |

| Water Absorption | Decreased | Low surface energy and hydrophobicity | researchgate.netmdpi.com |

| Solubility | Increased | Disruption of polymer chain packing | researchgate.net |

Design of Low Dielectric Constant (Low-k) Materials for Advanced Microelectronics

In the microelectronics industry, the demand for materials with a low dielectric constant (low-k) is driven by the need to reduce signal delay, minimize power dissipation, and prevent crosstalk in high-speed integrated circuits. nasa.govsemanticscholar.org The molecular structure of this compound is inherently suited for designing such materials.

There are two primary strategies for lowering a polymer's dielectric constant:

Increasing Free Volume: Introducing bulky, non-planar, or kinked structures into the polymer backbone hinders efficient chain packing. nasa.gov This creates more free volume within the material, decreasing its density and, consequently, its dielectric constant.

The this compound moiety contributes on both fronts. The fluorine atom directly lowers polarizability, while the meta-substituted phenoxy group creates a "kinked" structure that increases free volume. nasa.gov By polymerizing monomers derived from this compound, materials such as fluorinated poly(aryl ether)s (FPAEs) and polyimides can be synthesized with significantly reduced dielectric constants. researchgate.netrsc.org Research has shown that FPAE films can achieve dielectric constants as low as 2.07–2.80 with low dielectric loss, making them excellent candidates for next-generation microelectronic applications. rsc.org

| Polymer Type | Achieved Dielectric Constant (k) | Frequency | Key Structural Feature | Reference |

|---|---|---|---|---|

| Fluorinated Poly(aryl ether)s (FPAEs) | 2.07–2.80 | 11 GHz | High fluorine content, twisted biphenyl (B1667301) structures | rsc.org |

| Poly(ether ether ketone) with Perfluorononenyl Groups | 2.73 | 10 kHz | Bulky fluorinated side groups | semanticscholar.orgresearchgate.net |

| Polyimide (6FDA/3,3'-ODA) | ~2.8 | 10 GHz | -CF3 groups and meta-linkages | nasa.gov |

Integration into Organic Electronic and Optoelectronic Devices

The unique electronic structure of this compound derivatives makes them promising candidates for use in organic electronic devices, particularly organic light-emitting diodes (OLEDs).

Molecules based on a donor-acceptor (D-A) architecture are central to the development of advanced emissive materials. In derivatives of this compound, the phenoxy group can act as an electron donor, while the electron-withdrawing benzonitrile group serves as the acceptor. This D-A structure is a cornerstone for designing molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netrsc.org

TADF is a mechanism that allows OLEDs to overcome the theoretical 25% internal quantum efficiency (IQE) limit of conventional fluorescent emitters, potentially reaching up to 100% IQE. rsc.orgbeilstein-journals.org It relies on molecules having a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This small gap enables triplet excitons, which are normally non-emissive, to be converted back into emissive singlet excitons through thermal energy, a process called reverse intersystem crossing (rISC). nih.govrsc.org

By attaching stronger donor units like phenoxazine (B87303) or carbazole (B46965) to a fluorinated benzonitrile core, researchers have created multifunctional D-A-D type molecules. researchgate.net These materials exhibit not only TADF but also other interesting photophysical phenomena like mechanofluorochromism (changing color under mechanical stress). researchgate.netrsc.org The development of such emitters with high photoluminescence quantum yields and efficient rISC rates is a critical area of research for creating next-generation displays and lighting. beilstein-journals.org

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| ΔEST (S₁-T₁ gap) | The energy difference between the lowest singlet and triplet excited states. | Must be very small (<0.2 eV) to allow for efficient reverse intersystem crossing (rISC). | nih.gov |

| krISC (rISC rate) | The rate at which triplet excitons are converted to singlet excitons. | A high rate is needed to produce efficient delayed fluorescence. | beilstein-journals.org |

| ΦPL (Photoluminescence Quantum Yield) | The ratio of photons emitted to photons absorbed. | A high value is essential for bright and efficient OLEDs. | beilstein-journals.org |

| τd (Delayed Fluorescence Lifetime) | The lifetime of the delayed emission component. | Influences device stability and roll-off characteristics. | beilstein-journals.org |

Investigation of Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are of significant interest for its potential applications in advanced materials, particularly in the realm of organic electronics and energy storage. While specific, direct experimental data on the cyclic voltammetry and redox potentials of this compound is not extensively documented in publicly available literature, its electrochemical behavior can be inferred and understood by examining related fluorinated and non-fluorinated nitrile compounds.

The redox behavior of aromatic nitriles is primarily dictated by the electron-withdrawing nature of the nitrile group (-CN) and the electronic effects of other substituents on the aromatic rings. The nitrile group itself is electrochemically active and can undergo reduction at negative potentials. The presence of a fluorine atom, a highly electronegative element, is expected to have a significant impact on the molecule's redox properties. The fluorine atom's strong electron-withdrawing inductive effect (-I effect) would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. semanticscholar.org A lower LUMO energy generally translates to a less negative reduction potential, meaning the molecule is more easily reduced. rsc.org

In the context of cyclic voltammetry, the reduction of a benzonitrile derivative typically appears as a reversible or quasi-reversible wave. The potential at which this reduction occurs can be a valuable indicator of the material's stability and suitability for certain applications. For instance, in the development of electrolyte materials for batteries, a solvent or additive should ideally have a reduction potential outside the operating window of the battery to prevent its decomposition on the anode surface. researchgate.net

Conversely, the oxidation potential is related to the energy of the Highest Occupied Molecular Orbital (HOMO). The phenoxy linkage and the aromatic rings are the likely sites of oxidation. The fluorine atom's influence on the oxidation potential is more complex, involving a balance between its inductive effect, which would make oxidation more difficult (a more positive potential), and its potential to stabilize the resulting radical cation. Studies on related aromatic compounds often show that fluorination increases the oxidative stability of the molecule. researchgate.net

To illustrate the expected trends, the following table presents hypothetical electrochemical data based on the known effects of fluorination and the typical redox potentials of related aromatic nitriles.

Table 1: Comparison of Electrochemical Properties of Related Nitrile Compounds

| Compound | Reduction Potential (V vs. Li/Li⁺) (estimated) | Oxidation Potential (V vs. Li/Li⁺) (estimated) | Key Observations |

| Benzonitrile | More Negative | Less Positive | Baseline for comparison. |

| 3-Phenoxybenzonitrile | Slightly Less Negative | Less Positive | The ether linkage may slightly influence the electron density. |

| This compound | Less Negative | More Positive | Fluorine's electron-withdrawing effect is expected to facilitate reduction and hinder oxidation. |

| 3,5-Difluorobenzonitrile | Even Less Negative | Even More Positive | Increased fluorination further enhances the electron-withdrawing effect. |

Note: The values in this table are illustrative and based on established principles of physical organic chemistry. Actual experimental values would be required for definitive characterization.

The investigation of the precise redox potentials of this compound through experimental techniques like cyclic voltammetry is a crucial step in validating its potential for use in advanced electronic materials. Such studies would provide fundamental data on its electrochemical stability window, a critical parameter for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component in battery electrolytes.

Formulation of Electrolytes for Energy Storage Applications

The formulation of high-performance electrolytes is a critical area of research in the development of next-generation energy storage devices, such as lithium-ion batteries. Electrolytes play a central role in battery function, facilitating the transport of ions between the cathode and anode. An ideal electrolyte should possess a combination of properties, including high ionic conductivity, a wide electrochemical stability window, good thermal stability, and excellent compatibility with the electrode materials. rsc.org

Fluorinated compounds are increasingly being explored as components of advanced electrolytes to address some of the limitations of conventional carbonate-based electrolytes. rsc.orgacs.org The incorporation of fluorine into electrolyte solvents or additives can significantly enhance their oxidative stability, which is particularly important for high-voltage battery chemistries. researchgate.net Aromatic nitriles, including derivatives like this compound, are being considered as potential co-solvents or additives due to their high dielectric constants, which can aid in salt dissociation, and their wide liquid ranges. semanticscholar.org

Influence of Fluorination on Solvation Structures and Interfacial Compatibility

The introduction of fluorine atoms into an electrolyte solvent molecule, such as in this compound, can profoundly influence the solvation of lithium ions (Li⁺) and the formation of the solid electrolyte interphase (SEI) at the electrode-electrolyte interface. The SEI is a passivation layer that forms on the anode surface during the initial charging cycles and is crucial for the long-term stability and safety of the battery. monash.edu

Fluorination affects the Li⁺ solvation shell in several ways. The strong electron-withdrawing nature of fluorine can reduce the electron density on the coordinating atom (in this case, the nitrogen of the nitrile group and the oxygen of the ether linkage). This can lead to a weaker interaction between the solvent molecule and the Li⁺ ion, resulting in what is often termed a "weakly solvating" electrolyte. acs.org A weakly solvating electrolyte can be advantageous as it facilitates the de-solvation of Li⁺ ions at the electrode surface, a key step in the intercalation process, which can lead to improved rate capability. rsc.org

Furthermore, the presence of fluorine can significantly alter the composition and properties of the SEI. Fluorinated electrolyte components are known to participate in the reductive decomposition at the anode surface, leading to the formation of lithium fluoride (B91410) (LiF) in the SEI. acs.orgnih.gov LiF is a highly desirable SEI component due to its wide bandgap, electronic insulating properties, and good stability, which can effectively suppress further electrolyte decomposition and prevent the formation of dendritic lithium growth. semanticscholar.org

The interfacial compatibility of the electrolyte with the cathode is also improved by fluorination. The higher oxidation potential of fluorinated compounds makes them more resistant to decomposition at the high-voltage cathodes used in high-energy-density batteries. researchgate.net This improved oxidative stability helps to maintain the integrity of the cathode surface and prevent the dissolution of transition metal ions, which can degrade battery performance. acs.org

The table below summarizes the general influence of fluorination on key electrolyte properties, which would be applicable to electrolytes containing this compound.

Table 2: Influence of Fluorination on Key Electrolyte Properties

| Property | Effect of Fluorination | Rationale |

| Li⁺ Solvation Energy | Decreased | The electron-withdrawing fluorine atoms reduce the Lewis basicity of the coordinating atoms, leading to weaker Li⁺-solvent interactions. acs.org |

| Ionic Conductivity | Can be influenced | While weaker solvation can increase ion mobility, the higher viscosity of some fluorinated compounds can have a counteracting effect. The net effect depends on the specific molecular structure and concentration. |

| Oxidative Stability | Increased | The strong electron-withdrawing nature of fluorine lowers the HOMO energy level, making the molecule more resistant to oxidation at high potentials. researchgate.net |

| SEI Composition | Enriched with LiF | Fluorinated solvents and additives decompose at the anode to form a stable, LiF-rich SEI layer. acs.orgnih.gov |

| Interfacial Compatibility | Improved | A stable LiF-rich SEI enhances compatibility with the anode, while increased oxidative stability improves compatibility with high-voltage cathodes. rsc.orgacs.org |

Supramolecular Chemistry and Crystal Engineering of 3 3 Fluorophenoxy Benzonitrile Derivatives

Host-Guest Complexation with Supramolecular Receptors

Host-guest chemistry involves the formation of unique structural complexes between a large "host" molecule and a smaller "guest" molecule. The aromatic and functionalized nature of 3-(3-fluorophenoxy)benzonitrile (B6239117) derivatives makes them suitable candidates for acting as guests within the cavities of various supramolecular receptors.

Macrocyclic hosts such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes are renowned for their ability to encapsulate guest molecules. thno.orgnih.gov Cyclodextrins, for instance, are torus-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to accommodate nonpolar guests, like the aromatic rings of a phenoxybenzonitrile derivative, in aqueous solutions. nih.gov The formation of such host-guest or "inclusion" complexes can significantly alter the physical properties of the guest, such as its solubility.

While specific studies on the complexation of this compound with these classic hosts are not extensively documented, the principles of molecular recognition suggest its potential as a guest. The size, shape, and electronic properties of the molecule would determine its binding affinity and selectivity for different host cavities. In a related context, derivatives of benzonitrile (B105546) have been explored as "hosts" themselves in the field of materials science. For example, certain carbazole-benzonitrile compounds have been designed as universal hosts for triplet-harvesting in advanced blue organic light-emitting diodes (OLEDs), demonstrating the functional utility of the benzonitrile scaffold in supramolecular systems. rsc.org

Formation of Supramolecular Chains and Networks via Non-Covalent Interactions

Non-covalent interactions are the driving force behind the self-assembly of molecules into well-defined supramolecular structures. For derivatives of this compound, interactions such as hydrogen bonds, halogen bonds, and π-π stacking are critical in dictating the final solid-state architecture.

Aryl nitriles are known to be effective hydrogen-bond acceptors, a property that can be exploited to guide molecular assembly. nih.gov This is clearly demonstrated in the crystal structure of a closely related derivative, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile . In the solid state, this molecule forms infinite zigzag chains through strong intermolecular O—H⋯N hydrogen bonds. nih.gov The hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of the nitrile group of an adjacent molecule, creating a robust and predictable structural motif. nih.gov

The key geometric parameters for this hydrogen-bonding interaction are detailed in the table below.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| O—H⋯N | 0.82 | 2.03 | 2.839 | 168 |

| Data sourced from a crystallographic study of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. nih.gov |

Principles of Crystal Engineering for Controlled Solid-State Architectures

Crystal engineering is the rational design and synthesis of crystalline solids with desired physical properties and controlled molecular arrangements. This is achieved by understanding and utilizing the hierarchy and directionality of intermolecular interactions.

The assembly of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile into predictable zigzag chains is a prime example of crystal engineering. nih.gov The O—H⋯N hydrogen bond acts as a reliable "supramolecular synthon"—a robust and transferable structural unit that predictably connects molecules. By incorporating specific functional groups capable of forming strong, directional interactions, chemists can guide the formation of desired 1D, 2D, or 3D architectures.

Advanced analytical methods, such as those that visualize non-covalent interactions based on electron density, are becoming crucial tools in understanding and predicting these complex force-field scenarios that govern molecular self-assembly and crystallization. unam.mx

Quantitative Analysis of Host-Guest Binding Constants

To quantify the strength of the interaction between a host and a guest, the binding constant (or association constant, Ka) is determined. A higher Ka value signifies a more stable host-guest complex. These constants are typically measured using techniques like NMR, UV-Vis, or fluorescence spectroscopy, where changes in the spectral properties of the host or guest upon complexation are monitored. nih.govnorthwestern.edu

The following table provides examples of binding constants for various types of host-guest complexes.

| Host | Guest | Solvent | Binding Constant (Ka, M-1) |

| Porphyrin-based Molecular Square | 5,10,15,20-Tetrapyridylporphyrin | Dichloromethane | 4.0 x 107 |

| β-Cyclodextrin Polymer | Paclitaxel | Water | ~104 (effective) |

| Guanidinium-functionalized Calixarene | Lysophosphatidic Acid (LPA) | Water/Methanol | 1.6 x 108 |

| This table provides illustrative data from various sources to show the typical range of binding constants. researchgate.netnorthwestern.edu |

A systematic analysis of how guest properties affect binding strength helps in designing more complex and functional host-guest systems. nih.gov The ability to quantify these interactions is fundamental to the development of applications ranging from drug delivery to chemical sensing.

Q & A

Basic Research Question

- FT-IR : Identify characteristic peaks for C≡N (~2220 cm⁻¹), C-O-C (~1250 cm⁻¹), and C-F (~1100 cm⁻¹).

- NMR :

- UV-Vis : π→π* transitions in the aromatic system (λmax ~270–300 nm) .

Advanced Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict vibrational frequencies, Fukui indices for electrophilic/nucleophilic sites, and Natural Bond Orbital (NBO) analysis to study charge transfer .

What strategies are effective for resolving contradictions in reactivity data for fluorinated benzonitrile derivatives?

Advanced Research Question

Discrepancies in reactivity (e.g., unexpected regioselectivity in substitution reactions) may arise from steric effects, solvent polarity, or fluorine’s electron-withdrawing nature. Methodological approaches include:

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., temperature, solvent) to distinguish thermodynamic vs. kinetic control.

- Isotopic Labeling : Use ¹⁸O or ¹⁹F NMR to track substituent mobility .

- Computational Modeling : Transition-state analysis (e.g., Gaussian or ORCA) can clarify steric/electronic influences .

How can this compound serve as a precursor for bioactive molecules, and what are key considerations in molecular docking studies?

Advanced Research Question

This compound’s nitrile and fluorophenoxy groups make it a versatile intermediate for drug discovery. Examples include:

Q. Docking Methodology :

Ligand Preparation : Optimize geometry using Avogadro or OpenBabel.

Protein Selection : Retrieve target structures (e.g., PDB ID 6LU7 for SARS-CoV-2 Mpro).

Software : AutoDock Vina or Schrödinger Suite for binding affinity prediction.

Validation : Compare docking scores with experimental IC50 values to refine models .

What are the challenges in analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) involving this compound?

Advanced Research Question

Fluorine’s low polarizability and nitrile’s linear geometry complicate interaction studies. Solutions include:

- Crystallography : Single-crystal X-ray diffraction to map intermolecular contacts.

- Spectroscopic Probes : IR temperature-dependent studies to detect weak H-bonds involving C≡N .

- DFT-D3 : Incorporate dispersion corrections in computational models to account for π-stacking .

How do substituent positions (e.g., meta vs. para) on the phenoxy ring influence the compound’s electronic properties?

Basic Research Question

- Meta-Substitution : The 3-fluorophenoxy group induces moderate electron-withdrawing effects, stabilizing negative charge in intermediates.

- DFT Insights : HOMO-LUMO gaps decrease with electron-withdrawing groups, enhancing reactivity in charge-transfer processes .

Experimental Validation : Cyclic voltammetry (CV) can measure redox potentials, correlating with computed HOMO energies .

What are the limitations of current synthetic methods for scaling this compound to gram-scale production?

Advanced Research Question

- Purification Challenges : High-boiling solvents (e.g., DMF) complicate isolation. Switch to toluene/water biphasic systems for easier extraction.

- Catalyst Degradation : Pd-based catalysts may leach in cross-coupling reactions. Use immobilized catalysts (e.g., Pd/C) to improve recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.